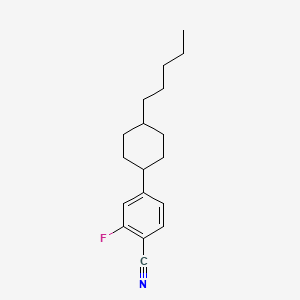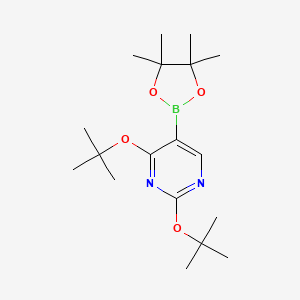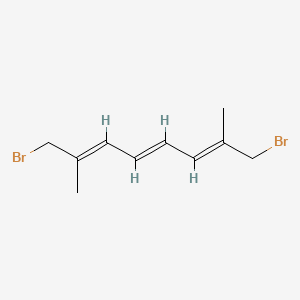
(2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene is an organic compound with the molecular formula C10H14Br2 It is characterized by the presence of three conjugated double bonds and two bromine atoms at the terminal positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene typically involves the bromination of 2,7-dimethyl-2,4,6-octatriene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the terminal positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated or partially saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to convert the double bonds into epoxides.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation reactions can produce epoxides or other oxygenated compounds.
Scientific Research Applications
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to the interaction of brominated compounds with biological systems. It may serve as a model compound for investigating the effects of halogenation on biological activity.
Medicine: Research into the potential medicinal properties of brominated compounds includes exploring their use as antimicrobial or anticancer agents.
Industry: The compound’s reactivity and structural features make it useful in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism by which (2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene exerts its effects depends on the specific context of its application. In chemical reactions, the presence of conjugated double bonds and bromine atoms influences its reactivity. The compound can participate in electrophilic addition and substitution reactions due to the electron-withdrawing nature of the bromine atoms. In biological systems, the bromine atoms may interact with biomolecules, potentially leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene: A similar compound without the conjugated double bonds.
2,7-Dimethyl-2,4,6-octatriene: The parent compound without bromine atoms.
1,8-Dichloro-2,7-dimethyl-2,4,6-octatriene: A compound with chlorine atoms instead of bromine.
Uniqueness
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene is unique due to the presence of both conjugated double bonds and bromine atoms. This combination imparts distinct reactivity and properties compared to its analogs. The conjugated system allows for various chemical transformations, while the bromine atoms provide sites for further functionalization.
Properties
Molecular Formula |
C10H14Br2 |
|---|---|
Molecular Weight |
294.03 g/mol |
IUPAC Name |
(2E,4E,6E)-1,8-dibromo-2,7-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H14Br2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6H,7-8H2,1-2H3/b4-3+,9-5+,10-6+ |
InChI Key |
SDFNLBAGUUMXTA-XLKYRCCQSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\CBr)/C)/CBr |
Canonical SMILES |
CC(=CC=CC=C(C)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


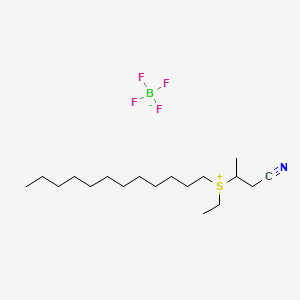
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)

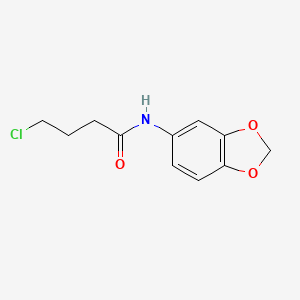
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
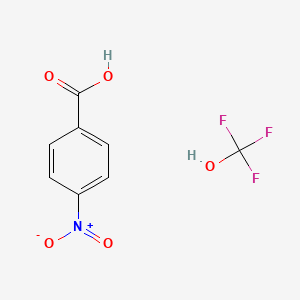
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
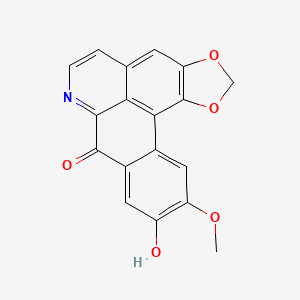

![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
